2-[(4-Fluoronaphthyl)methylthio]benzoxazole
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Overview
Description
2-[(4-Fluoronaphthyl)methylthio]benzoxazole is a heterocyclic aromatic compound that features a benzoxazole core with a 4-fluoronaphthylmethylthio substituent
Preparation Methods
One common method involves the use of 2-aminophenol and 4-fluoronaphthaldehyde under acidic conditions to form the benzoxazole ring, followed by thiolation with a suitable thiol reagent . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and efficient purification techniques .
Chemical Reactions Analysis
2-[(4-Fluoronaphthyl)methylthio]benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert sulfoxides or sulfones back to the thioether.
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, and various substituted benzoxazole derivatives .
Scientific Research Applications
2-[(4-Fluoronaphthyl)methylthio]benzoxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating infections and cancer.
Mechanism of Action
The mechanism of action of 2-[(4-Fluoronaphthyl)methylthio]benzoxazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation and apoptosis . The specific pathways involved depend on the biological context and the target cells or organisms.
Comparison with Similar Compounds
2-[(4-Fluoronaphthyl)methylthio]benzoxazole can be compared with other benzoxazole derivatives, such as:
2-(Methylthio)benzoxazole: Lacks the 4-fluoronaphthyl group, resulting in different biological activity and chemical properties.
4-Fluoro-2-(methylthio)benzo[d]thiazole: Contains a thiazole ring instead of an oxazole ring, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific substituent pattern, which imparts distinct electronic and steric properties, making it suitable for specialized applications in research and industry .
Properties
Molecular Formula |
C18H12FNOS |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
2-[(4-fluoronaphthalen-1-yl)methylsulfanyl]-1,3-benzoxazole |
InChI |
InChI=1S/C18H12FNOS/c19-15-10-9-12(13-5-1-2-6-14(13)15)11-22-18-20-16-7-3-4-8-17(16)21-18/h1-10H,11H2 |
InChI Key |
HEFFHWKVFXCAIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)CSC3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
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